N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a dimethyl and oxopentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of 4-chloro-3-nitroaniline with 4,4-dimethyl-3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(4-amino-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
Substitution: N-(4-substituted-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
Hydrolysis: 4,4-dimethyl-3-oxopentanoic acid and 4-chloro-3-nitroaniline
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to antimicrobial or anticancer effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)acetamide
- 4-chloro-3-nitrobenzyl alcohol
- 4-chloro-2-nitroaniline
Uniqueness
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is unique due to the presence of both a dimethyl and oxopentanamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-13(2,3)11(17)7-12(18)15-8-4-5-9(14)10(6-8)16(19)20/h4-6H,7H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBUQQNZAXHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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